molecular formula C8H6BrCl2F B2611583 1-(1-Bromoethyl)-3,5-dichloro-2-fluorobenzene CAS No. 2111816-18-1

1-(1-Bromoethyl)-3,5-dichloro-2-fluorobenzene

Cat. No.: B2611583
CAS No.: 2111816-18-1
M. Wt: 271.94
InChI Key: BZZHHPIWTPTZBN-UHFFFAOYSA-N
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Description

1-(1-Bromoethyl)-3,5-dichloro-2-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds. It features a benzene ring substituted with bromine, chlorine, and fluorine atoms, making it a versatile compound in various chemical reactions and applications.

Scientific Research Applications

1-(1-Bromoethyl)-3,5-dichloro-2-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymers.

Mechanism of Action

In terms of pharmacokinetics, the properties of a compound like “1-(1-Bromoethyl)-3,5-dichloro-2-fluorobenzene” would depend on its specific structure and the biological system in which it is present. Factors such as solubility, stability, and the presence of specific transporters can influence how the compound is absorbed, distributed, metabolized, and excreted .

The action environment of a compound can greatly influence its efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can affect how a compound behaves. For example, certain compounds might be more stable or active in acidic environments compared to neutral or basic environments .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. In general, halogenated organic compounds can be hazardous and require careful handling. They may be flammable and cause skin and eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Bromoethyl)-3,5-dichloro-2-fluorobenzene typically involves the bromination of 3,5-dichloro-2-fluorotoluene. This can be achieved through the following steps:

    Bromination: The starting material, 3,5-dichloro-2-fluorotoluene, is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the benzylic position.

    Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors with continuous monitoring of reaction conditions to ensure high yield and purity. The use of automated systems for purification and quality control is also common.

Chemical Reactions Analysis

Types of Reactions

1-(1-Bromoethyl)-3,5-dichloro-2-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3,5-dichloro-2-fluorotoluene.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium amide (KNH2) in solvents like ethanol or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

    Nucleophilic Substitution: Products include 3,5-dichloro-2-fluoroaniline or 3,5-dichloro-2-fluorophenol.

    Oxidation: Products include 3,5-dichloro-2-fluorobenzaldehyde or 3,5-dichloro-2-fluorobenzoic acid.

    Reduction: The major product is 3,5-dichloro-2-fluorotoluene.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Bromoethyl)-2,4-dichloro-5-fluorobenzene
  • 1-(1-Bromoethyl)-3,5-dichloro-4-fluorobenzene
  • 1-(1-Bromoethyl)-2,3-dichloro-6-fluorobenzene

Uniqueness

1-(1-Bromoethyl)-3,5-dichloro-2-fluorobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of bromine, chlorine, and fluorine atoms in the benzene ring enhances its reactivity and makes it a valuable intermediate in various synthetic processes.

Properties

IUPAC Name

1-(1-bromoethyl)-3,5-dichloro-2-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrCl2F/c1-4(9)6-2-5(10)3-7(11)8(6)12/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZHHPIWTPTZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC(=C1)Cl)Cl)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrCl2F
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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